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1.0 Background and Rationale Tebipenem pivoxil (TBPM-PI) is an oral carbapenem prodrug that is

hydrolyzed to its active form, tebipenem (TBPM), in the intestinal enterocytes [1]. As the first orally

available carbapenem, it presents a significant advancement for treating multidrug-resistant Gram-negative

infections, including those caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales,

potentially offering an outpatient treatment option for conditions like complicated urinary tract infections

(cUTI) that traditionally require intravenous therapy [1] [2]. Understanding its pharmacokinetic (PK) profile

in healthy volunteers is a critical first step in drug development, establishing a baseline for safety,

tolerability, and PK parameters before advancing to patient populations. Recent studies also suggest that

ethnic differences may influence TBPM metabolism and exposure, underscoring the need for well-

characterized, region-specific PK data [2] [3].

2.0 Key Data from Previous Studies Data from early-phase clinical trials provide a foundation for

designing new PK studies. The tables below summarize critical pharmacokinetic parameters and safety

findings.

Table 1: Key Pharmacokinetic Parameters of Tebipenem from Phase I Studies

Parameter Findings in Healthy Volunteers Source / Context

Tmax (h) ~0.5 - 0.67 hours (dose-dependent) [3] Chinese healthy volunteers, single
dose (100-400 mg)
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Parameter Findings in Healthy Volunteers Source / Context

Terminal t1/2 (h) ~0.8 hours [3] Chinese healthy volunteers

Urinary
Excretion

~80-95% of dose recovered as TBPM in

urine within 24 hours [3]

Chinese healthy volunteers;

indicates renal clearance is a major
elimination pathway

Dose
Proportionality

Linear and dose-proportional over 100-400
mg [3]; also observed from 100-900 mg [1]

Supports testing of multiple dose
levels within this range

Food Effect No substantial effect observed [1] Supports administration in a fasted
state for standardized conditions

Population PK
Model

Final model is a two-compartment model
with two transit compartments for absorption

and linear elimination [1]

Can be used for future modeling
and simulation

Table 2: Summary of Safety and Key Covariates

Aspect Findings Implications for Study Design

Safety &
Tolerance

Safe and well-tolerated after single oral doses
of 100, 200, and 400 mg [3]

These doses are suitable for a
single ascending dose (SAD) study.

Critical
Covariate

Creatinine clearance (CLcr) is the most

significant covariate, described by a sigmoidal

Hill function [1]

Must enroll volunteers with normal
renal function and measure CLcr>.

Other
Covariates

No dose adjustments warranted based on age,

body size, or sex [1]

While not primary factors,

demographic data should still be
collected.

Detailed Pharmacokinetic Study Protocol

1.0 Study Objectives
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Primary: To characterize the single-dose pharmacokinetic profile of tebipenem (the active moiety) in

plasma after oral administration of tebipenem pivoxil hydrobromide (TBP-PI-HBr) in healthy
volunteers.

Secondary: To assess the safety and tolerability of single oral doses of TBP-PI-HBr; to determine the
cumulative urinary excretion of tebipenem.

2.0 Study Design A single-center, open-label, randomized, single ascending dose (SAD) study in healthy

adult volunteers is recommended. Three sequential dose cohorts (e.g., 100 mg, 200 mg, 400 mg) with a 1:1

male-to-female ratio in each cohort ensures a balanced assessment.

3.0 Methodology and Procedures

3.1 Subject Selection

Inclusion Criteria: Healthy males and females aged 18-45 years; Body Mass Index (BMI) 19-26

kg/m²; CLcr ≥ 80 mL/min (calculated by Cockcroft-Gault); negative pregnancy test for females.

Exclusion Criteria: History of hypersensitivity to β-lactam antibiotics; significant medical history; use

of any medication in the 14 days prior to dosing; drug abuse; smoking >5 cigarettes/day [3].

3.2 Dosing and Concomitant Restrictions

Formulation: Immediate-release (IR) granules of TBP-PI-HBr [1].
Administration: A single oral dose administered after an overnight fast of at least 10 hours.

Restrictions: Subjects should refrain from alcohol, caffeine, and strenuous exercise for a defined
period before and during the study.

3.3 Bioanalytical Sample Collection

Blood Sampling: Collect via indwelling cannula pre-dose and at: 5, 10, 15, 20, 30, 40, 50 min, and 1,
1.5, 2, 3, 4, 5, 6, 7, 8 hours post-dose [3]. Centrifuge to obtain plasma and store at ≤ -70°C.

Urine Sampling: Collect pre-dose and over intervals: 0-1, 1-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours
post-dose [3]. Record volume and aliquot for storage.

3.4 Bioanalytical Method

Technology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Analyte: Tebipenem (active moiety) in plasma and urine.

Internal Standard: Ceftizoxime or a suitable analog [3].
Validation: The method must be validated for specificity, sensitivity, linearity, accuracy, and precision

according to regulatory guidelines (e.g., FDA, EMA).
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The workflow for the sample collection and analysis process is outlined below.

Subject Enrollment & Dosing

Blood Sample Collection Urine Sample Collection

Plasma Isolation
(Centrifugation)

Urine Volume &
Aliquoting

LC-MS/MS Analysis
(Tebipenem Quantification)

PK Data Analysis
(Non-compartmental)

Report Generation

Click to download full resolution via product page

4.0 Pharmacokinetic and Statistical Analysis

PK Parameters: Calculate using non-compartmental analysis (NCA): Cmax, Tmax, AUC0-t, AUC0-∞,

t1/2, CL/F, Vz/F, and cumulative amount excreted in urine (Ae0-24).

Statistical Analysis: Use descriptive statistics. For dose proportionality, perform a power model on
dose-normalized Cmax and AUC.

Population PK (Optional): Data can be used to refine the existing two-compartment population

model [1].

5.0 Safety Assessment
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Measures: Continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology,

chemistry, urinalysis), vital signs, 12-lead electrocardiograms (ECGs), and physical examinations.

Discussion and Future Applications

The protocol is designed to efficiently characterize the fundamental PK and safety profile of tebipenem

pivoxil. The linear pharmacokinetics observed in previous studies [1] [3] simplify the prediction of exposure

across the tested dose range. The relationship between renal function (CLcr) and tebipenem clearance is the

most critical covariate [1], which must be explored in subsequent studies involving patients with renal

impairment to establish dose adjustment guidelines. Future work should also explore the application of

Pharmaco-Metabolomics, as demonstrated in a Chinese study [3], to gain deeper insights into metabolic

interventions and identify novel metabolites, moving beyond traditional PK analysis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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